1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one
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Overview
Description
1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Mechanism of Action
Target of Action
The primary target of the compound 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth .
Biochemical Pathways
The inhibition of CDK2 by 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one affects the cell cycle progression pathway . The downstream effects of this inhibition include a decrease in cell proliferation, particularly in cancer cells .
Result of Action
The result of the action of 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one is a significant reduction in cell proliferation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby affecting cell cycle progression . The interaction involves hydrogen bonding with key amino acids in the active site of CDK2, such as Leu83 . This inhibition is significant for its potential use in cancer therapy, as it selectively targets tumor cells .
Cellular Effects
1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one exhibits cytotoxic effects on various cell lines, including MCF-7, HCT-116, and HepG-2 . It induces apoptosis and alters cell cycle progression, particularly causing cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways, such as the CDK2 pathway, and affects gene expression related to cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one involves its binding to the active site of CDK2, where it forms hydrogen bonds with amino acids like Leu83 . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and induction of apoptosis . Additionally, this compound may affect other molecular targets involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that it can cause sustained cell cycle arrest and apoptosis in cancer cell lines .
Dosage Effects in Animal Models
In animal models, the effects of 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one vary with dosage. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one is involved in metabolic pathways related to its biotransformation and elimination. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism . The compound’s metabolites are then excreted via the kidneys .
Transport and Distribution
Within cells and tissues, 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one is primarily in the cytoplasm and nucleus . It is directed to these compartments by specific targeting signals and post-translational modifications . In the nucleus, it exerts its effects on cell cycle regulation and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
Thioglycoside derivatives: These compounds also feature a sulfanyl group and have been studied for their anticancer properties
Uniqueness
1-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propan-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets .
Properties
IUPAC Name |
1-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-4-5-14(11(2)6-10)20-15-13(7-19-20)16(18-9-17-15)22-8-12(3)21/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYVAKOKJQOQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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